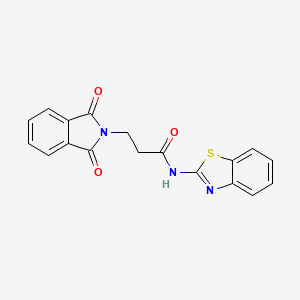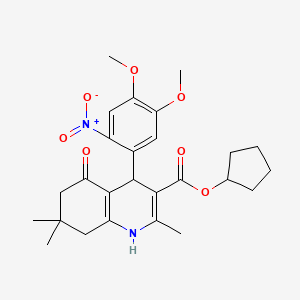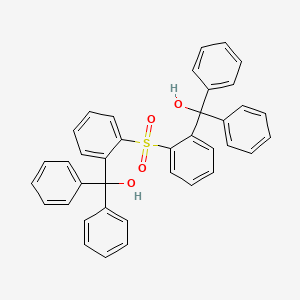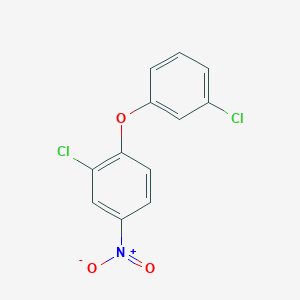
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide, also known as MTB, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiazolidinone derivatives and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide has also been found to activate the p53 pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant activity and can protect cells from oxidative stress. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide in lab experiments is its low toxicity. It has been found to have a high therapeutic index, meaning that it is effective at low concentrations and has minimal toxicity to normal cells. However, one limitation is that N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide is not very water-soluble, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is its potential as a treatment for inflammatory bowel disease. Additionally, there is ongoing research on the use of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide in combination with other drugs for the treatment of cancer.
Synthesemethoden
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide can be synthesized by the reaction of 2-pyridinethiol with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a base. The resulting intermediate is then reacted with 2-chlorobutanoyl chloride to yield N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-3-9(19-10-6-4-5-7-13-10)11(17)14-12-16-15-8(2)18-12/h4-7,9H,3H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKZJYVOKAOENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C)SC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5172041.png)

![5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5172058.png)
![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5172065.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide](/img/structure/B5172069.png)



![N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)
![2-(2-fluorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5172099.png)
![N-mesityl-2-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]thio}propanamide](/img/structure/B5172117.png)


